molecular formula C14H20Cl2N4O B7174150 N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide

Cat. No.: B7174150
M. Wt: 331.2 g/mol
InChI Key: CTBCAGWGSNTRHE-UHFFFAOYSA-N
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Description

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group and a dichloropyridinyl moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N4O/c1-20-7-3-2-4-12(20)14(21)18-6-5-17-13-11(16)8-10(15)9-19-13/h8-9,12H,2-7H2,1H3,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBCAGWGSNTRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)NCCNC2=C(C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide typically involves multiple steps, starting with the preparation of the dichloropyridinyl intermediate. This intermediate is then reacted with an appropriate amine to form the desired compound. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloropyridinyl moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridinyl compounds.

Scientific Research Applications

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and dichloropyridinyl-containing molecules. Examples include:

Uniqueness

N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-1-methylpiperidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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